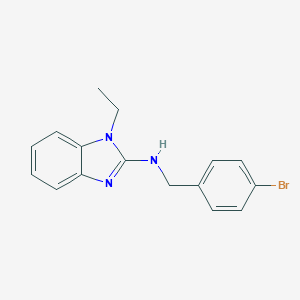
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the reaction of p-tolylhydrazine with ethyl chloroformate to form an intermediate, which is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, it has been shown to inhibit the STAT3 pathway, which is crucial for cancer cell survival and proliferation . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling cascade .
Comparison with Similar Compounds
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its stability and use in click chemistry.
1,2,4-Triazole: Similar to the compound but with different substituents, leading to varied biological activities.
3-Nitro-1,2,4-triazole-5-one: Used in energetic materials due to its high energy density. The uniqueness of this compound lies in its specific sulfonyl and p-tolyl substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32g/mol |
IUPAC Name |
2-ethylsulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c1-3-18(16,17)15-11(12)13-10(14-15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
FNOXDPQOAVFNOA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
Canonical SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)

![7-[4-(dimethylamino)phenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379339.png)
![7-(4-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379341.png)
![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)

![5-(4-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379344.png)
![5-(4-Bromophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379347.png)
![5-(3,4-Dichlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379350.png)
![N,N-dimethyl-N-[4-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379351.png)
![8,9-Diphenyl-2-(2-quinolinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379356.png)

![N,N-dimethyl-N-[4-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379358.png)
![N-{4-[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl}-N,N-dimethylamine](/img/structure/B379359.png)
